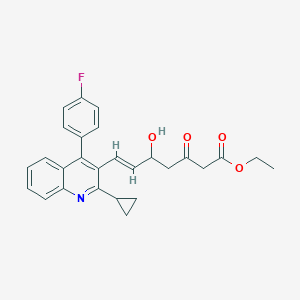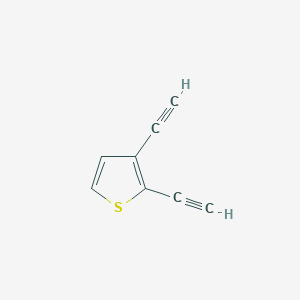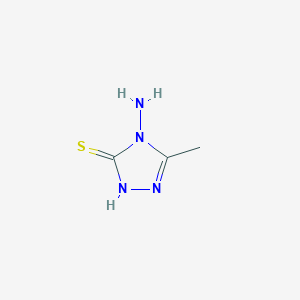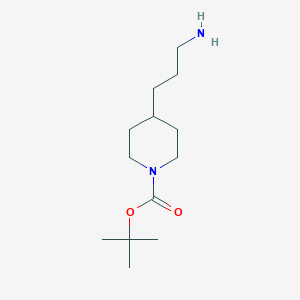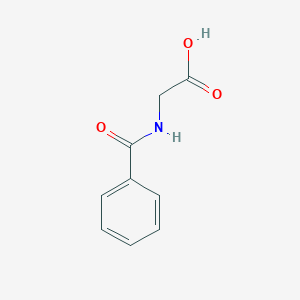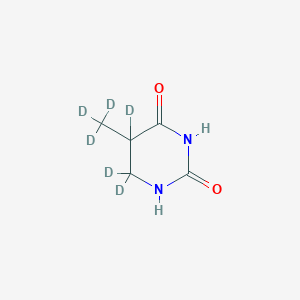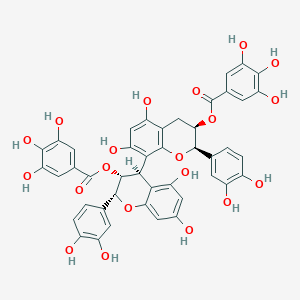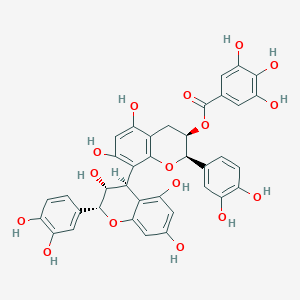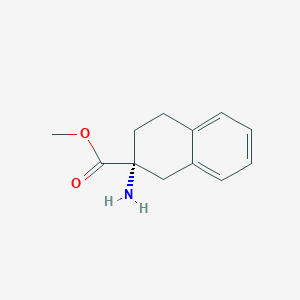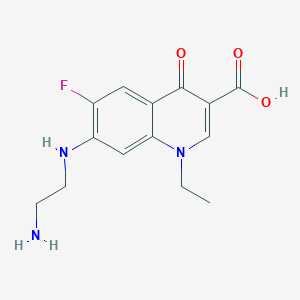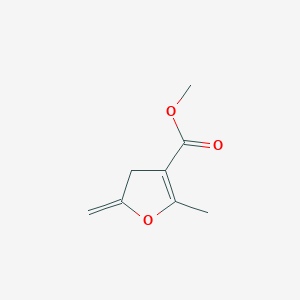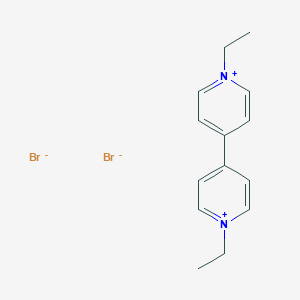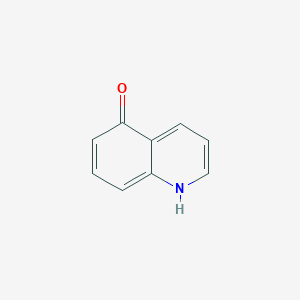![molecular formula C18H10 B119913 Cyclopenta[cd]pyrene CAS No. 27208-37-3](/img/structure/B119913.png)
Cyclopenta[cd]pyrene
Übersicht
Beschreibung
Cyclopenta[cd]pyrene (CPP) is a polycyclic aromatic hydrocarbon (PAH) that has been identified as a potent environmental pollutant. It is known for its mutagenic and carcinogenic properties, as evidenced by its ability to induce tumors in animal models and mutations in various biological systems. CPP lacks a "bay-region," which is a structural feature often associated with the mutagenicity of PAHs, making its potent mutagenicity particularly noteworthy .
Synthesis Analysis
The synthesis of CPP and its derivatives has been a subject of interest due to its environmental prevalence and biological activity. One study describes the isolation of CPP from carbon black and other soots, characterizing it through various spectroscopic methods . Another study focuses on the metabolic activation of CPP by rat liver microsomes, which convert CPP to its 3,4-epoxide, a presumed ultimate mutagenic form of the parent hydrocarbon .
Molecular Structure Analysis
CPP's molecular structure has been analyzed through various techniques, including mass spectroscopy and UV-vis spectroscopy. These analyses have helped in identifying CPP as a cycloalkenyl pyrene derivative and in understanding its reactivity and interactions with biological molecules . The molecular orbital calculations suggest that the mutagenic metabolite of CPP is likely the 3,4-oxide, which shares a carbonium ion intermediate with the metabolite of benzo[a]pyrene, another known mutagenic and carcinogenic PAH .
Chemical Reactions Analysis
The chemical reactivity of CPP has been studied extensively, particularly its metabolism by microsomal enzymes. CPP is metabolized at its K-region to form dihydroxy-dihydro derivatives, with a preference for oxygenation at the ethylenic C(3)–C(4) position . The major metabolite generated by liver microsomes is the trans-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene, which likely proceeds via enzymatic hydrolysis of 3,4-epoxycyclopenta(cd)pyrene .
Physical and Chemical Properties Analysis
The physical and chemical properties of CPP and its metabolites have been inferred from their biological activities and the structures of the DNA adducts they form. CPP's metabolites, particularly its 3,4-epoxide, are highly mutagenic and form DNA adducts primarily with guanine, which is the major target in DNA for reaction with CPP epoxides. The structures of these adducts have been characterized, confirming the role of guanine as the primary site of modification by CPP metabolites .
Wissenschaftliche Forschungsanwendungen
Cancer Research
Cyclopenta[cd]pyrene (CPP) is a polycyclic aromatic hydrocarbon that has been studied for its mutagenic properties .
Application Summary
In cancer research, CPP is used to study its metabolic activation and its potential as a bacterial mutagen .
Methods of Application
The major CPP metabolite generated by liver microsomes prepared from either phenobarbital or 3-methylcholanthrene pretreated rats is the optically active trans-3,4-dihydroxy-3,4-dihydrocyclopenta[cd]pyrene . Other experiments indicate that formation of the trans-3,4-dihydrodiol of CPP probably proceeds via enzymatic hydrolysis of 3,4-epoxycyclopenta[cd]pyrene by opening of the O—C (3) bond .
Results or Outcomes
The results indicate that 3,4-epoxycyclopenta[cd]pyrene is the major microsomal and mutagenic metabolite of CPP .
Environmental Studies
Cyclopenta[cd]pyrene is found in a wide variety of carbon black soots, in cigarette smoke, and in car engine exhaust gases .
Application Summary
In environmental studies, CPP is used to study its occurrence and effects in various environmental sources such as soot, smoke, and exhaust gases .
Methods of Application
The methods of application in this field involve the collection and analysis of samples from various environmental sources .
Results or Outcomes
The outcomes of these studies help in understanding the environmental impact and potential health risks associated with CPP .
Thermochemistry Research
Cyclopenta[cd]pyrene is used in thermochemistry research .
Application Summary
In thermochemistry, CPP is used to study its heat capacity and other thermophysical and thermochemical data .
Methods of Application
The methods of application in this field involve the use of various experimental and computational techniques to measure and calculate the heat capacity and other thermophysical and thermochemical properties of CPP .
Results or Outcomes
The outcomes of these studies help in understanding the thermochemical behavior of CPP and its potential applications in various scientific and industrial processes .
Synthesis Research
Cyclopenta[cd]pyrene is used in synthesis research .
Application Summary
In synthesis research, CPP is used as a starting material for the synthesis of other complex organic compounds .
Methods of Application
The methods of application in this field involve the use of various synthetic techniques and reagents to convert CPP into other complex organic compounds .
Results or Outcomes
The outcomes of these studies help in expanding the synthetic utility of CPP and its potential applications in various areas of organic chemistry .
Mutagenicity Studies
Cyclopenta[cd]pyrene is used in mutagenicity studies .
Application Summary
In mutagenicity studies, CPP is used to study its mutagenic properties. It is found to be a highly mutagenic polycyclic aromatic hydrocarbon .
Methods of Application
The methods of application in this field involve the use of the Salmonella/mammalian-microsome mutagenicity test .
Results or Outcomes
The results indicate that CPP is a highly mutagenic polycyclic aromatic hydrocarbon, equalled by only two other naturally occurring polycyclic aromatic hydrocarbons–benzo [a]pyrene and dibenz [a,c]anthracene .
Material Science
Cyclopenta[cd]pyrene is used in material science .
Application Summary
In material science, CPP is used to study its thermophysical and thermochemical properties .
Methods of Application
The methods of application in this field involve the use of various experimental and computational techniques to measure and calculate the thermophysical and thermochemical properties of CPP .
Results or Outcomes
The outcomes of these studies help in understanding the material properties of CPP and its potential applications in various scientific and industrial processes .
Safety And Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling CPP . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),2,4(17),5,7(16),8,10(15),11,13-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10/c1-2-11-4-6-13-7-5-12-8-9-15-10-14(3-1)16(11)18(13)17(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCXQYVNASLLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C=CC5=C4C3=C(C=C2)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074822 | |
| Record name | Cyclopenta[cd]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenta[cd]pyrene | |
CAS RN |
27208-37-3 | |
| Record name | Cyclopenta[cd]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27208-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopenta(c,d)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027208373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopenta[cd]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOPENTA(CD)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29XD62TN4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



